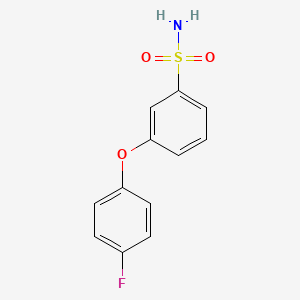

3-(4-Fluorophenoxy)benzenesulfonamide

Description

3-(4-Fluorophenoxy)benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-fluorophenoxy substituent at the 3-position of the benzene ring. This compound belongs to the sulfonamide class, known for diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial properties.

Properties

IUPAC Name |

3-(4-fluorophenoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3S/c13-9-4-6-10(7-5-9)17-11-2-1-3-12(8-11)18(14,15)16/h1-8H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHHKYBRUZUIPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

Method Overview:

This method involves the nucleophilic substitution of a suitable fluorinated aromatic precursor with a phenoxy or sulfonamide nucleophile under basic conditions.

- Starting with 4-fluorophenol or 4-fluorophenoxy derivatives , the phenolic group is activated for nucleophilic attack.

- The phenol is converted into a phenolate ion using a base such as potassium carbonate or cesium carbonate.

- The phenolate then reacts with a sulfonyl chloride derivative of benzenesulfonamide.

- Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

- Temperature: 80–120°C

- Time: 12–24 hours

- Formation of the sulfonamide linkage occurs efficiently under these conditions, with yields typically ranging from 65% to 85% depending on substrate purity and reaction optimization.

- A patent describes this approach, utilizing potassium carbonate in DMSO at 80–100°C for approximately 18 hours, achieving high purity and yield (up to 85%).

Sulfonyl Chloride Coupling Method

Method Overview:

This classical approach involves the reaction of benzenesulfonyl chloride with an amine or phenol derivative to form the sulfonamide.

- The sulfonyl chloride reacts with 4-fluoroaniline or 4-fluorophenol derivatives.

- The reaction proceeds under basic conditions to neutralize HCl generated.

- Solvent: Pyridine or dichloromethane (DCM)

- Base: Triethylamine or N-methylmorpholine

- Temperature: Room temperature to 25°C

- Duration: 1–4 hours

Microwave-Assisted Organic Synthesis (MAOS)

Method Overview:

Microwave irradiation accelerates the synthesis, reducing reaction times significantly and often improving yields and purity.

- Velupillai and Mane (2015) demonstrated microwave-assisted synthesis of sulfonamide derivatives with reaction times reduced from 16–24 hours to 30 minutes.

- The process involves the reaction of 4-fluorophenoxybenzenesulfonyl chloride with amines under microwave irradiation at 100°C in ethanol or acetonitrile.

- Power: 300 W

- Temperature: 100°C

- Time: 30 minutes

- Yield: Up to 94%

Functionalization and Derivatization

Post-synthesis modifications such as N-alkylation or arylation of the sulfonamide nitrogen are achievable via nucleophilic substitution with alkyl halides or aryl halides under basic conditions, expanding structural diversity.

- Reagents: Dimethylaminoethyl chloride, aromatic halides

- Solvent: Acetone or DMF

- Base: Potassium carbonate

- Temperature: 50–80°C

- Duration: 12–24 hours

Data Summary Table

| Method | Starting Materials | Key Conditions | Yield (%) | Reaction Time | Advantages |

|---|---|---|---|---|---|

| Nucleophilic substitution | 4-fluorophenol + benzenesulfonyl chloride | DMF, K₂CO₃, 80–120°C | 65–85 | 12–24 hr | Versatile, scalable |

| Sulfonyl chloride coupling | 4-fluoroaniline + sulfonyl chloride | DCM or pyridine, RT | 80–90 | 1–4 hr | High yield, straightforward |

| Microwave-assisted synthesis | 4-fluorophenoxybenzenesulfonyl chloride + amines | Microwave, 100°C | up to 94 | 30 min | Rapid, high purity |

Research Findings and Notes

- Reaction Optimization: The choice of solvent and base significantly influences yield and purity. DMSO and DMF are preferred for nucleophilic substitution, while pyridine is effective for sulfonyl chloride reactions.

- Mechanistic Insights: The nucleophilic aromatic substitution proceeds via an addition-elimination mechanism facilitated by electron-withdrawing groups like fluorine and sulfonyl groups.

- Purification: Recrystallization from ethanol/water mixtures or chromatography ensures high purity, essential for pharmaceutical applications.

- Scale-up Considerations: Continuous flow reactors and microwave reactors have been successfully employed for large-scale synthesis, improving efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

Sulfonamides, including 3-(4-Fluorophenoxy)benzenesulfonamide, are recognized for their antibacterial activity. They primarily function by inhibiting bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism of action positions them as effective agents against a range of bacterial infections. Recent studies indicate that derivatives of sulfonamides continue to be explored for their efficacy against antibiotic-resistant strains, highlighting the need for novel compounds in combating bacterial resistance .

Anticancer Research

The compound's potential as an anticancer agent is also noteworthy. Research has shown that sulfonamide derivatives can exhibit activity against various cancer cell lines. For instance, modifications to the sulfonamide structure have led to compounds that selectively target cancer cells while sparing normal cells, suggesting a promising avenue for targeted cancer therapies .

Hormonal Modulation

Progesterone Receptor Antagonism

Recent developments have identified 3-(4-Fluorophenoxy)benzenesulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists. These compounds have shown potential in treating conditions such as endometriosis and breast cancer by inhibiting the activity of PR, which plays a crucial role in reproductive health and certain cancers . The structure-activity relationship studies indicate that specific substitutions on the benzenesulfonamide scaffold can enhance binding affinity and selectivity for PR over other receptors .

Chemical Synthesis and Derivatives

The synthesis of 3-(4-Fluorophenoxy)benzenesulfonamide typically involves an amidation reaction where a sulfonyl chloride reacts with an amine under mild conditions. This process can be monitored using spectroscopic techniques such as FTIR and NMR to confirm the formation of the desired product .

Table 1: Comparative Analysis of Sulfonamide Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Fluorophenoxy)benzenesulfonamide | Contains a sulfonamide group | Potential PR antagonist |

| 4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide | Bromine substitution | Antibacterial properties |

| N-(4-Phenoxyphenyl)benzenesulfonamide | Nonsteroidal PR antagonist | High selectivity over androgen receptors |

Research indicates that 3-(4-Fluorophenoxy)benzenesulfonamide interacts with various biological targets, including cytochrome P450 enzymes involved in drug metabolism. Understanding these interactions is crucial for assessing pharmacokinetics and potential side effects associated with its use .

Case Studies and Experimental Findings

Several studies have documented the biological activity of 3-(4-Fluorophenoxy)benzenesulfonamide derivatives:

- Case Study on Antibacterial Activity : A study demonstrated that a derivative exhibited significant inhibitory effects against common bacterial strains, suggesting its utility in developing new antibiotics .

- Case Study on Cancer Cell Lines : In vitro tests showed that certain modifications to the compound resulted in enhanced apoptosis in cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the fluorophenoxy group can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences and similarities between 3-(4-fluorophenoxy)benzenesulfonamide and related benzenesulfonamide derivatives:

Physicochemical Properties

- Lipophilicity: Fluorine and phenoxy groups increase logP values, improving membrane permeability. For example, 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide () has a molar mass of 315.31 g/mol and likely high logP due to trifluoromethyl and methyl groups.

- Metabolic Stability : Fluorine reduces oxidative metabolism, as seen in celecoxib’s optimized half-life (t₁/₂ = 8–12 hours in humans) .

Biological Activity

3-(4-Fluorophenoxy)benzenesulfonamide is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a sulfonamide group and a fluorophenoxy moiety, contribute to its biological activity. This article delves into the compound's synthesis, biological mechanisms, and its potential therapeutic applications.

Chemical Structure and Synthesis

The compound's IUPAC name is 3-(4-fluorophenoxy)benzenesulfonamide, with the molecular formula . The synthesis typically involves a nucleophilic aromatic substitution reaction between 4-fluorophenol and benzenesulfonyl chloride, employing bases such as pyridine or triethylamine to facilitate the reaction.

The biological activity of 3-(4-Fluorophenoxy)benzenesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, effectively inhibiting their function. Additionally, the fluorophenoxy group enhances binding affinity and selectivity towards target proteins.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzenesulfonamides, including those containing 4-fluorophenyl groups, exhibit significant antimicrobial properties. For instance, compounds bearing similar structures have shown effectiveness against drug-resistant strains of Mycobacterium abscessus and other pathogenic bacteria .

| Compound | Target Pathogen | Activity |

|---|---|---|

| 3-(4-Fluorophenoxy)benzenesulfonamide | M. abscessus | Strong antimicrobial activity |

| Imidazole derivatives | M. bovis, M. tuberculosis | Notable effectiveness |

Anticancer Activity

In vitro studies have highlighted the compound's potential as an anticancer agent. For example, a synthesized Cu(II) complex containing a similar benzenesulfonamide structure demonstrated cytotoxic effects on HeLa and A2780 cancer cell lines. The treatment resulted in increased expression of apoptotic markers and reduced cell viability, indicating that the compound may induce apoptosis through reactive oxygen species (ROS) generation .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HeLa | 5.0 | Apoptosis induction |

| A2780 | 7.5 | ROS generation |

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of benzenesulfonamide derivatives for their antimicrobial activity against various bacterial strains. The results indicated that compounds with fluorine substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of novel synthesized complexes involving benzenesulfonamides on cancer cell lines. The findings suggested that these compounds could effectively decrease cell viability and induce apoptosis through both intrinsic and extrinsic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.